molecular formula C19H20N4OS B2845568 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-(methylthio)benzyl)nicotinamide CAS No. 1251603-34-5

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-(methylthio)benzyl)nicotinamide

Cat. No.: B2845568
CAS No.: 1251603-34-5
M. Wt: 352.46
InChI Key: IWGGDHXPXWFADG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-(methylthio)benzyl)nicotinamide is a complex organic compound that features a pyrazole ring, a nicotinamide moiety, and a benzyl group with a methylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-(methylthio)benzyl)nicotinamide typically involves multi-step organic reactions. One common route includes the formation of the pyrazole ring followed by the introduction of the nicotinamide and benzyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions. The industrial methods would also focus on ensuring the safety and environmental sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-(methylthio)benzyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the methylthio group to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups onto the benzyl moiety.

Scientific Research Applications

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-(methylthio)benzyl)nicotinamide has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may serve as a ligand in biochemical assays or as a probe in studying enzyme interactions.

    Industry: It can be utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-(methylthio)benzyl)nicotinamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring and nicotinamide moiety can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-(methylthio)benzyl)nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methylthio group and the nicotinamide moiety differentiates it from other pyrazole-containing compounds, providing unique opportunities for its use in various scientific and industrial applications.

Properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-N-[(4-methylsulfanylphenyl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS/c1-13-10-14(2)23(22-13)18-9-6-16(12-20-18)19(24)21-11-15-4-7-17(25-3)8-5-15/h4-10,12H,11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGGDHXPXWFADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=C(C=C2)C(=O)NCC3=CC=C(C=C3)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.